
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is an organic compound with the molecular formula C₈H₁₂O₂SSi It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methylthiophene with trimethylsilyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 3-methyl-5-trimethylsilylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-Methylthiophene: Lacks both the trimethylsilyl and carboxylic acid groups.
Uniqueness
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H14O2SSi |
|---|---|
Molekulargewicht |
214.36 g/mol |
IUPAC-Name |
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2SSi/c1-6-5-7(13(2,3)4)12-8(6)9(10)11/h5H,1-4H3,(H,10,11) |
InChI-Schlüssel |
SBISGYKKJXGLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)[Si](C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


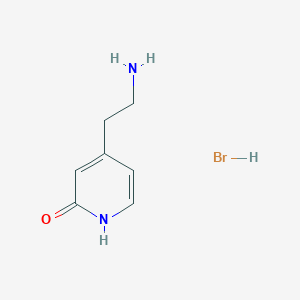
![(3S)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8679803.png)

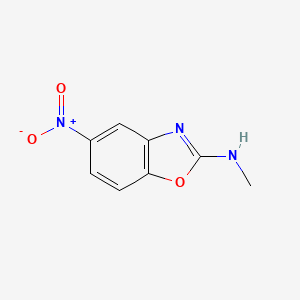
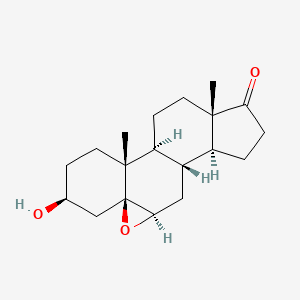
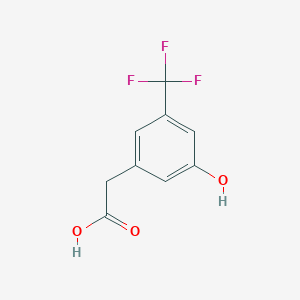
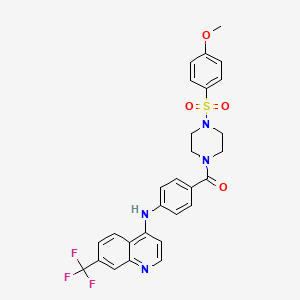
![5-Methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B8679845.png)
![5-Fluoro-3-methyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B8679853.png)

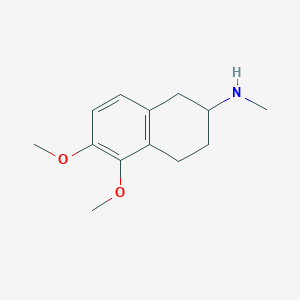
![6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline](/img/structure/B8679874.png)

![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8679897.png)
